

preparation of 1-(2,3-dichlorophenyl)piperazine from diethanolamine.

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Compound of Interest

1-(2-chloroethyl)piperazine

Compound Name:

Hydrochloride

Cat. No.:

B1312641

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Application Note: Synthesis of 1-(2,3-dichlorophenyl)piperazine

Introduction

1-(2,3-dichlorophenyl)piperazine is a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the atypical antipsychotic drug Aripiprazole. The N-arylpiperazine moiety is a common structural motif in medicinal chemistry.[1] This document outlines a detailed protocol for the preparation of 1-(2,3-dichlorophenyl)piperazine, starting from diethanolamine and 2,3-dichloroaniline. The primary method described involves the in-situ formation of a bis(2-haloethyl)amine intermediate, followed by a cyclization reaction with 2,3-dichloroaniline.[1][2]

Reaction Scheme

The overall synthesis can be generalized into two main stages: the conversion of diethanolamine to a reactive intermediate and the subsequent cyclization with 2,3-dichloroaniline to form the piperazine ring.

Stage 1: Formation of bis(2-bromoethyl)amine HN(CH₂CH₂OH)₂ + 2HBr → HN(CH₂CH₂Br)₂·HBr + 2H₂O



Stage 2: Cyclization with 2,3-dichloroaniline $Cl_2C_6H_3NH_2 + HN(CH_2CH_2Br)_2 \cdot HBr \rightarrow 1-(2,3-dichlorophenyl)$ piperazine + 2HBr

Experimental Protocols

The following protocol is a representative method derived from established procedures.[2] It details the direct, one-pot synthesis using hydrogen bromide.

Materials and Equipment:

- 500 mL three-necked reaction flask
- · Heating mantle with temperature controller
- · Mechanical stirrer
- Dropping funnel
- Condenser
- Gas inlet tube
- Diethanolamine
- 2.3-dichloroaniline
- Hydrogen bromide gas or 48% hydrobromic acid
- Sodium hydroxide (20% aqueous solution)
- Toluene
- Standard laboratory glassware for work-up and distillation
- · Vacuum distillation apparatus
- High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol: One-Pot Synthesis via Hydrogen Bromide Route

Methodological & Application





- Reaction Setup: In a 500 mL reaction flask, add 105.5 g of diethanolamine.
- Bromination: Heat the diethanolamine to 120-130°C. Slowly introduce 230-240 g of hydrogen bromide gas through the gas inlet tube. The reaction is exothermic, so the rate of gas addition should be controlled to maintain the temperature. Alternatively, 600 g of 48% hydrobromic acid solution can be used, heating the mixture to 120-130°C for 3 hours.[2]
- Arylation and Cyclization: Increase the temperature to 130-150°C. Slowly add 135.5 g of 2,3-dichloroaniline dropwise over approximately 3-6 hours.[2]
- Reaction Monitoring: Continue heating at 130-150°C and monitor the reaction's progress until completion.
- Work-up Hydrolysis and Neutralization: After the reaction is complete, cool the mixture.
 Slowly add a 20% sodium hydroxide solution dropwise until the pH of the mixture reaches 9-12. This step hydrolyzes any residual bis(2-bromoethyl)amine. Maintain the temperature at 90-100°C for 1 hour.[2]
- Extraction: Add 300 mL of toluene to the reaction mixture and stir for 1 hour. Allow the mixture to stand and separate into layers. Discard the aqueous layer.[2]
- Purification: The organic layer is subjected to reduced pressure to recover the toluene solvent. The remaining residue is then purified by vacuum distillation, collecting the fraction at 170-175°C / 10 mmHg to obtain the final product, 1-(2,3-dichlorophenyl)piperazine.[2]

Data Presentation

The following table summarizes quantitative data from various embodiments of the synthesis described in the literature.

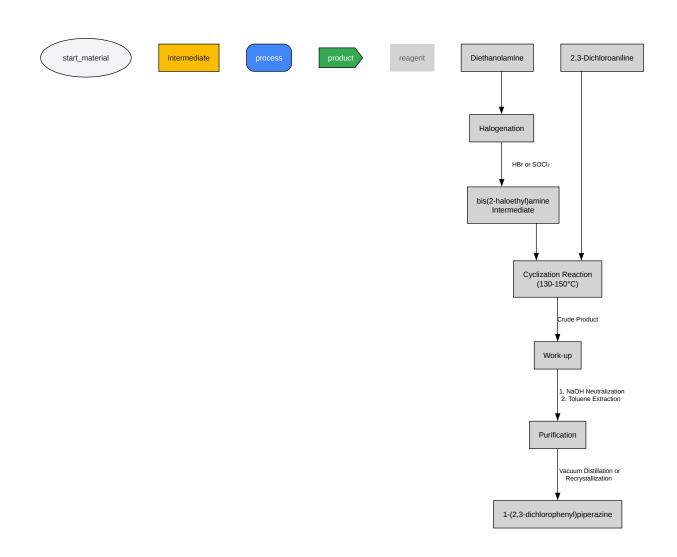


Reference/Em bodiment	Key Reactants (Molar Ratio)	Key Reaction Conditions	Yield (%)	Purity (HPLC) (%)
Patent 1, Embodiment 3[2]	Diethanolamine: 2,3-dichloroaniline: HBr (1:0.84: 2.84)	120-150°C, followed by NaOH hydrolysis and toluene extraction	65.6	99.56
Patent 7, Embodiment 3[3] [4]	2,3- dichloroaniline : bis(2- chloroethyl)amin e HCl (1 : 2)	200°C for 4 hours in n- butanol	65.6	99.67
Patent 7, Embodiment 2[3] [4]	2,3- dichloroaniline : bis(2- chloroethyl)amin e HCl (1 : 1.65)	160°C for 12 hours in n- butanol	64.0	99.58
Patent 7, Embodiment 1[3] [4]	2,3- dichloroaniline : bis(2- chloroethyl)amin e HCl (1 : 1.1)	120°C for 34 hours in n- butanol	59.5	99.62

Process Visualization

The following diagram illustrates the workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine from diethanolamine.





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Caption: Workflow for the synthesis of 1-(2,3-dichlorophenyl)piperazine.



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